N'-Butyroyl-5-nitro-2-furohydrazide

Description

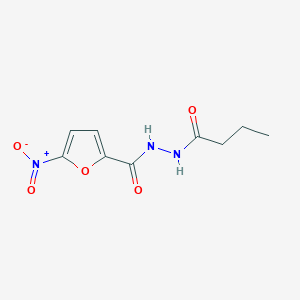

N'-Butyroyl-5-nitro-2-furohydrazide is a nitrofuran-derived hydrazide compound characterized by a 5-nitro-2-furyl moiety linked to a butyroyl (C₃H₇CO-) hydrazide group. For example, hydrazide intermediates are often generated by reacting hydrazine hydrate with ester precursors, followed by condensation with aldehydes or acylating agents to introduce substituents . The 5-nitro-2-furyl group is a hallmark of nitrofuran derivatives, which are historically associated with antimicrobial and antitumor activities but also carry carcinogenic risks depending on structural modifications .

Properties

CAS No. |

92662-80-1 |

|---|---|

Molecular Formula |

C9H11N3O5 |

Molecular Weight |

241.20 g/mol |

IUPAC Name |

N'-butanoyl-5-nitrofuran-2-carbohydrazide |

InChI |

InChI=1S/C9H11N3O5/c1-2-3-7(13)10-11-9(14)6-4-5-8(17-6)12(15)16/h4-5H,2-3H2,1H3,(H,10,13)(H,11,14) |

InChI Key |

RTDBERHQHSGXLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NNC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furamide O-butyroxime typically involves the condensation of 5-nitro-2-furoic acid with appropriate amines and oximes. One common method includes the reaction of 5-nitro-2-furoyl chloride with butyroxime in the presence of a base such as pyridine . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 5-Nitro-2-furamide O-butyroxime follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-furamide O-butyroxime undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to form amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Reduction: Formation of 5-amino-2-furamide O-butyroxime.

Substitution: Formation of halogenated derivatives of 5-Nitro-2-furamide O-butyroxime.

Scientific Research Applications

Chemistry: 5-Nitro-2-furamide O-butyroxime is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics .

Medicine: The compound’s potential as an antimicrobial agent is explored in medicinal chemistry. It is investigated for its efficacy against drug-resistant bacterial infections and its possible use in treating diseases like tuberculosis .

Industry: In the industrial sector, 5-Nitro-2-furamide O-butyroxime is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Nitro-2-furamide O-butyroxime involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA, proteins, and membranes, leading to cell death. The compound targets enzymes involved in DNA replication and repair, disrupting essential cellular processes .

Comparison with Similar Compounds

Structural Analogues

Formic Acid 2-[4-(5-Nitro-2-furyl)-2-thiazolyl]-hydrazide

- Structure : Contains a thiazolyl ring instead of a furoyl group, linked to a formic acid hydrazide.

- Activity: Demonstrated potent carcinogenicity in Swiss mice, inducing stomach squamous cell carcinomas (21/22) and leukemias (19/22) at 0.1% dietary concentration .

5-Nitro-2-furaldehyde Semicarbazone

- Structure : Features a semicarbazone group (-NHCONH₂) instead of a hydrazide.

- Activity: Induced mammary fibroadenomas in rats (22/29 incidence), with the nitro group identified as critical for tumorigenicity .

- Key Difference : The semicarbazone group may facilitate DNA adduct formation, whereas hydrazides like N'-butyroyl-5-nitro-2-furohydrazide could exhibit different metabolic pathways.

5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furohydrazide

- Structure: Substituted with a chlorophenoxy methyl group on the furan ring.

- Key Difference : The chloro substituent may enhance electron-withdrawing effects, altering reactivity compared to the butyroyl group.

Functional Analogues

5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine

- Structure : Includes an oxadiazine ring and acetamido group.

- Activity : Caused hemangioendotheliosarcomas in 32/32 rats, highlighting the nitro group’s role in vascular tumor induction .

- Key Difference : The oxadiazine ring system directs toxicity to endothelial tissues, unlike hydrazides targeting epithelial organs.

N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

- Structure : A pyrazole-carbohydrazide with dual nitro groups.

- Activity: Not directly tested, but nitroaryl compounds are often mutagenic due to nitroreductase activation .

Physicochemical and Pharmacokinetic Properties

Mechanistic Insights

- Nitro Group Role: The 5-nitro group is a common feature in carcinogenic nitrofurans, enabling metabolic reduction to reactive intermediates (e.g., nitroso derivatives) that form DNA adducts .

- Hydrazide vs. Semicarbazone: Hydrazides may undergo hydrolysis to release hydrazine, a known carcinogen, whereas semicarbazones generate urea derivatives with distinct toxicokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.